Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[3,4-c]pyridine Derivatives
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer a rich tapestry of biological activity and "drug-like" properties. Among these, heterocyclic compounds are a cornerstone, prized for their ability to engage with biological targets through a variety of intermolecular interactions.[1][2] The pyrazolo[3,4-c]pyridine core, a fused bicyclic heterocycle, has emerged as a structure of significant interest. Its prevalence in a wide array of biologically active compounds underscores its utility as a privileged scaffold in drug discovery programs targeting kinases, among other protein families.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the core physicochemical properties of pyrazolo[3,4-c]pyridine derivatives. We will explore the causality behind experimental choices and computational approaches, offering field-proven insights into how properties such as lipophilicity, solubility, and ionization state are measured, predicted, and ultimately manipulated to optimize a compound's journey from a preliminary hit to a viable drug candidate. The control of these bulk physicochemical properties is directly linked to the often-elusive concept of "compound quality" and is paramount to improving absorption, distribution, metabolism, elimination, and toxicological (ADMET) profiles.[3]
Chapter 1: The Central Role of Physicochemical Properties in Drug Development
The success or failure of a potential drug candidate is inextricably linked to its physicochemical properties. These characteristics govern how a molecule behaves in a biological system, influencing everything from its ability to be absorbed into the bloodstream to its selective engagement with its intended target.[4] An otherwise highly potent compound can fail in development due to poor solubility, low permeability, or rapid metabolism—all factors heavily influenced by its fundamental physicochemical nature. Therefore, a thorough characterization of these properties is not a perfunctory step but a critical, foundational component of any drug discovery workflow. It allows for the early identification of liabilities and guides the strategic optimization of lead compounds.
The following diagram illustrates the iterative relationship between physicochemical property assessment and the drug discovery pipeline. Early and continuous evaluation allows for a data-driven approach to molecular design, reducing late-stage attrition.
Caption: Iterative cycle of physicochemical profiling in drug discovery.
Chapter 2: Lipophilicity (LogP & LogD) - The Great Balancing Act
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For pyrazolo[3,4-c]pyridine derivatives, lipophilicity governs membrane permeability, plasma protein binding, and the volume of distribution.
However, an overreliance on increasing lipophilicity to improve potency can lead to "molecular obesity," a phenomenon associated with poor solubility, increased metabolic clearance, and a higher potential for off-target toxicity.[5] Striking a delicate balance is essential. Guidelines like Lipinski's Rule of 5, which suggests an optimal LogP of ≤ 5 for orally active drugs, provide a valuable framework for this optimization process.[5][6]
Quantitative Data for Pyrazolo[3,4-c]pyridine Scaffolds
The following table summarizes available lipophilicity data for the parent scaffold and related derivatives. It is important to note that values can vary significantly based on the measurement or calculation method used.
| Compound | Structure | LogP Value | Method | Reference |
| 1H-Pyrazolo[3,4-c]pyridine | Core Scaffold | 0.5 | XLogP3 (Calculated) | [7] |
| 4-Anilino-1H-pyrazolo[3,4-b]pyridine derivatives | Related Scaffold | N/A | Shake-Flask (Experimental) | [8] |
Experimental & Computational Methodologies
Workflow for Experimental LogP Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for LogP measurement due to its direct, thermodynamic basis.[3]
Caption: Workflow for the shake-flask LogP determination method.
Protocol 2.1: Shake-Flask Method for LogP Determination
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the pyrazolo[3,4-c]pyridine derivative in one of the pre-saturated phases (typically the one in which it is more soluble). The final concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.
-
Equilibration: Add a known volume of the compound-containing phase and the empty pre-saturated phase to a glass vial. Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Sampling and Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Dilute as necessary and measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.
Protocol 2.2: High-Throughput Chromatographic LogD Measurement
Modern drug discovery often employs faster, high-throughput methods.[5] Chromatographic techniques correlate a compound's retention time on a reverse-phase column (e.g., C18) with its lipophilicity.
-
System Setup: Use a high-performance liquid chromatography (HPLC) system with a C18 column.
-
Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile) and an aqueous buffer at the desired pH (e.g., pH 7.4).
-
Calibration: Inject a set of standard compounds with known LogD values and record their retention times for each mobile phase composition.
-
Data Analysis: Plot the logarithm of the retention factor (k') against the organic phase percentage. Extrapolate to 100% aqueous phase to determine log k'w. Create a calibration curve by plotting the known LogD values of the standards against their log k'w values.
-
Sample Measurement: Inject the pyrazolo[3,4-c]pyridine derivative and determine its log k'w under the same conditions. Use the calibration curve to determine its LogD.
Computational Prediction: A suite of computational tools can rapidly predict LogP values from a 2D structure. Platforms like SwissADME utilize atom-based contribution methods (e.g., XLOGP3) or property-based methods to provide instant estimations, which are invaluable for virtual screening and initial compound design.[9][10][11]
Chapter 3: Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. A compound must dissolve in the gastrointestinal fluid to be absorbed and in the blood to be transported to its site of action. The fused aromatic system of the pyrazolo[3,4-c]pyridine scaffold can contribute to low aqueous solubility, a common challenge that must be addressed during lead optimization. Strategies to enhance solubility often involve the introduction of polar functional groups or ionizable centers.
Quantitative Data for Pyrazolo[3,4-c]pyridine Scaffolds
Solubility is highly dependent on pH, temperature, and solid-state form (polymorphism).
| Compound | Structure | Solubility | Conditions | Reference |
| 1H-Pyrazolo[3,4-c]pyridine | Core Scaffold | 10 g/L (Slightly Soluble) | 25 °C (Predicted) | [12] |
| 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivative | Related Scaffold | 4.21 g/L | 25 °C | [13] |
Experimental Methodologies
Workflow for Kinetic Solubility Measurement
The kinetic solubility assay is a high-throughput method that measures the solubility of a compound precipitating out of a supersaturated solution, often from a DMSO stock.
Caption: Workflow for a high-throughput kinetic solubility assay.
Protocol 3.1: High-Throughput Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the pyrazolo[3,4-c]pyridine derivative in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dispensing: In a 96-well plate, add the aqueous buffer (e.g., PBS at pH 7.4). Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should be kept low, typically <1-2%, to minimize co-solvent effects).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation and partial equilibration.
-
Precipitate Removal: Use a filter plate to separate the solid precipitate from the saturated aqueous solution. Alternatively, centrifuge the plate and carefully collect the supernatant.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable method. A multi-well plate reader for UV-Vis spectroscopy is common for high-throughput applications.[14] A calibration curve prepared from dilutions of the DMSO stock is used to determine the concentration.
Computational Prediction: Computational models like the ESOL (Estimated SOLubility) model, available on the SwissADME server, can predict aqueous solubility based on structural fragments.[9] These predictions are useful for prioritizing compounds for synthesis.
Chapter 4: Ionization Constant (pKa)
The pyrazolo[3,4-c]pyridine scaffold contains basic nitrogen atoms in both the pyrazole and pyridine rings, making the pKa a critical parameter. The pKa is the pH at which a compound is 50% ionized and 50% neutral. This property profoundly influences a molecule's solubility, lipophilicity (LogD vs. LogP), permeability, and potential for target engagement, as many protein-ligand interactions rely on specific ionization states. Modifying substituents on the ring system allows for fine-tuning of the pKa to optimize these properties.
Diagram: Ionization State of Pyrazolo[3,4-c]pyridine
Caption: Influence of pH on the ionization state of a basic heterocycle.
Quantitative Data for Pyrazolo[3,4-c]pyridine Scaffolds
| Compound | Structure | pKa Value | Method | Reference |
| 1H-Pyrazolo[3,4-c]pyridine | Core Scaffold | 10.94 ± 0.30 | Predicted | [12] |
Experimental Methodologies
Protocol 4.1: pKa Determination by Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-throughput, low-sample-consumption method for pKa determination.[14] It measures the change in electrophoretic mobility of a compound as a function of the background electrolyte pH.
-
System Setup: A standard CE instrument with a UV detector.
-
Buffer Preparation: Prepare a series of background electrolyte (BGE) buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Injection: Inject a small plug of the pyrazolo[3,4-c]pyridine derivative solution into the capillary filled with a specific pH buffer.
-
Electrophoresis: Apply a voltage across the capillary. The charged compound will migrate at a certain velocity (electrophoretic mobility).
-
Mobility Measurement: Repeat the injection and electrophoresis for each buffer pH, recording the migration time.
-
Data Analysis: Plot the effective electrophoretic mobility against the buffer pH. The data is fitted to the appropriate sigmoidal curve, and the inflection point of the curve corresponds to the pKa. The technique can yield results within ±0.2 units of values from traditional potentiometric titration.[14]
Chapter 5: Crystal Structure and Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API) are determined by its crystal structure—the specific three-dimensional arrangement of molecules in the crystal lattice. These properties are critical for drug formulation, stability, and manufacturing. For pyrazolo[3,4-c]pyridine derivatives, understanding the crystal packing can reveal key intermolecular interactions, such as hydrogen bonds and π–π stacking, which influence melting point, solubility, and dissolution rate.[15][16] Polymorphism—the ability of a compound to exist in multiple crystal forms—is a major consideration, as different polymorphs can have drastically different physicochemical properties.
Key Crystallographic Features
While specific crystal structure data for pyrazolo[3,4-c]pyridine derivatives is sparse in the immediate search results, analysis of the closely related pyrazolo[3,4-b]pyridine scaffold provides valuable insights. Common features include:
-
Planarity: The fused ring system is largely planar, promoting π–π stacking interactions.[16]
-
Hydrogen Bonding: The pyrazole N-H acts as a hydrogen bond donor, while the pyridine nitrogen and pyrazole nitrogens can act as acceptors, leading to the formation of robust hydrogen-bonded networks.
-
Substituent Influence: The nature and position of substituents dictate the overall crystal packing and intermolecular interactions.
| Compound | System/Space Group | Key Interactions | Reference |
| Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Monoclinic / P21/n | Weak C—H⋯O hydrogen bonds | [15] |
| Aldehyde-functionalized pyrazolo[3,4-b]pyridine derivative (CJ129) | Monoclinic / P21/c | π–π stacking interactions (3.683 Å) | [16] |
Experimental Methodology
Protocol 5.1: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Crystal Growth: The primary and often most challenging step is to grow single crystals of suitable size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of scattered X-rays) is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then refined against the experimental data to yield the final, precise crystal structure.[15]
Chapter 6: Multi-Parameter Optimization and Structure-Property Relationships
Drug discovery is rarely about optimizing a single property. More often, it is a multi-parameter optimization challenge where improvements in one area (e.g., potency) can be detrimental to another (e.g., solubility). The goal is to find a balanced profile of properties that confers "drug-likeness." For pyrazolo[3,4-c]pyridine derivatives, this involves the strategic and vectorial functionalization of the core scaffold.[2][17]
Computational tools like the bioavailability radar provided by SwissADME offer a quick visual assessment of a compound's drug-likeness, plotting key properties like lipophilicity, size, polarity, and solubility against desired ranges.[9][10]
Diagram: Multi-Parameter Optimization Strategy
Caption: Strategic modification of the core scaffold for multi-parameter optimization.
A study on related pyrazolo[3,4-b]pyridines found that derivatives showed agreement with Lipinski and Veber rules, high gastrointestinal absorption, and were generally not substrates for P-glycoprotein, indicating a favorable starting point for this scaffold family.[10] The synthetic accessibility of multiple positions on the ring system allows chemists to systematically explore structure-property relationships and tune the physicochemical profile to meet the demands of the target product profile.[2][17]
Conclusion
The pyrazolo[3,4-c]pyridine scaffold represents a valuable starting point for the development of new therapeutics. Its versatility and presence in numerous bioactive molecules are a testament to its favorable structural and electronic properties. However, translating this potential into successful drug candidates requires a rigorous and intelligent application of physicochemical principles. A deep understanding of lipophilicity, solubility, pKa, and solid-state characteristics is not merely an academic exercise but a practical necessity. By integrating predictive computational models with robust experimental assays, researchers can navigate the complex, multi-parameter landscape of drug optimization with greater efficiency and a higher probability of success. This guide has provided the foundational knowledge and practical methodologies to empower scientists in their efforts to harness the full therapeutic potential of the pyrazolo[3,4-c]pyridine class of molecules.
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